Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate is a fluorinated pyrazolo[1,5-a]pyridine derivative characterized by a difluoropropoxy substitution at the 6-position and a methyl ester at the 3-position of the heterocyclic core. The difluoropropoxy group introduces enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical for drug candidates targeting kinases or other intracellular enzymes .
Properties
Molecular Formula |
C12H12F2N2O3 |
|---|---|
Molecular Weight |
270.23 g/mol |
IUPAC Name |
methyl 6-(1,3-difluoropropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12F2N2O3/c1-18-12(17)10-6-15-16-7-8(2-3-11(10)16)19-9(4-13)5-14/h2-3,6-7,9H,4-5H2,1H3 |
InChI Key |
STVLBNHANPVQTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2N=C1)OC(CF)CF |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyridine-3-carboxylate Core
While direct literature on the exact preparation of this core for this compound is limited, general methods for pyrazolo[1,5-a]pyridine derivatives involve:
- Cyclization of appropriate hydrazine derivatives with 2-pyridinecarboxaldehydes or related precursors.
- Esterification to introduce the methyl carboxylate group at the 3-position.
Fluorination Strategies
The 1,3-difluoropropan-2-yl group can be introduced by:
- Using commercially available or synthesized 1,3-difluoropropan-2-ol or its derivatives.
- Selective fluorination of propanol derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Analytical and Purification Techniques
- Purification: Column chromatography (silica gel), recrystallization from suitable solvents (e.g., ethyl acetate/hexane).
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, especially $$^{19}F$$ NMR for fluorine atoms.
- Mass spectrometry (MS) for molecular weight confirmation.
- High-performance liquid chromatography (HPLC) for purity assessment.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrazolo[1,5-a]pyridine-3-carboxylate core | Hydrazine + pyridine aldehyde, esterification | Core heterocyclic structure with methyl ester |
| 2 | Preparation of 1,3-difluoropropan-2-ol or halide | Fluorination of propanol derivatives or commercial source | Fluorinated alcohol or halide intermediate |
| 3 | Etherification at 6-position | Base, solvent, 1,3-difluoropropyl halide, moderate heat | Final this compound |
Research Findings and Notes
- The presence of fluorine atoms in the propyl ether moiety enhances metabolic stability and lipophilicity, which is valuable in drug design.
- The choice of base and solvent critically affects the etherification efficiency; polar aprotic solvents such as DMF or acetone are preferred.
- Strict control of temperature during fluorination steps is necessary to avoid side reactions.
- The compound's purity and identity are confirmed by combined $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR, along with mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyrazolo[1,5-a]pyridine derivatives, focusing on substitution patterns, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Key Observations
Selpercatinib (a RET inhibitor) demonstrates that bulky 6-position substituents (e.g., 2-hydroxy-2-methylpropoxy) are critical for kinase inhibition, suggesting the target compound’s difluoropropoxy group may confer similar advantages .
Synthetic Accessibility: Methyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are typically synthesized in high yields (>90%) via esterification or cross-coupling . Fluorinated analogs may require specialized fluorinating agents, which could reduce yields compared to non-fluorinated counterparts .
Biological Relevance :
- Pyrazolo[1,5-a]pyridine cores are prominent in kinase inhibitors (e.g., RET, GSK-3β). The target compound’s fluorinated side chain may improve metabolic stability and binding affinity compared to selpercatinib’s hydroxypropoxy group .
- Brominated analogs (e.g., 6-bromo derivative, CAS 1062368-70-0) serve as intermediates for further functionalization, highlighting the versatility of the 6-position for drug development .
Physicochemical Properties :
- The target compound’s molecular weight (294.25 g/mol) and predicted logP (~2.5) align with Lipinski’s rules for oral bioavailability, whereas selpercatinib’s higher weight (525.6 g/mol) may limit absorption .
Biological Activity
Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 1860802-33-0) is a heterocyclic compound characterized by its unique structure that combines a pyrazolo[1,5-a]pyridine core with a difluoropropan-2-yl ether group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against drug-resistant strains of Mycobacterium tuberculosis.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.23 g/mol. Its structure features several functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂F₂N₂O₃ |
| Molecular Weight | 270.23 g/mol |
| CAS Number | 1860802-33-0 |
Antimycobacterial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant potency against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound's structural similarities to known antituberculosis agents suggest that it may interact with specific bacterial enzymes critical for the survival of Mtb.
A preliminary investigation demonstrated that this compound could inhibit the growth of resistant Mtb strains, indicating a potential mechanism of action involving interference with the bacterial cell wall synthesis or metabolic pathways essential for bacterial proliferation .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the difluoroalkyl ether group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds within the pyrazolo family. For instance:
- Study on Antituberculosis Activity : A study published in Medicinal Chemistry evaluated various pyrazolo derivatives and found that those with electron-withdrawing groups exhibited enhanced activity against Mtb. The presence of the difluoropropan-2-yl group in this compound may contribute to its superior efficacy against resistant strains .
- In vitro Studies : In vitro assays have shown that this compound can significantly reduce the viability of Mycobacterium tuberculosis in culture conditions mimicking physiological environments. The minimum inhibitory concentration (MIC) values were comparable to those of established antituberculosis drugs .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Core pyrazolo structure | Simpler structure without the difluoro substituent |
| 4-Methyl-pyrazolo[1,5-a]pyridine | Methyl substitution on the pyrazolo core | Lacks carboxylic acid functionality |
| Pyrazolo[1,5-a]pyridine derivatives | Various substitutions on the pyrazolo ring | Diverse biological activities |
The unique difluoroalkyl ether group and carboxylic acid functionality in this compound may enhance its biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
